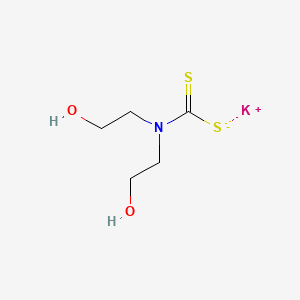
Potassium bis(2-hydroxyethyl)dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium bis(2-hydroxyethyl)dithiocarbamate is an organic molecular entity.
Applications De Recherche Scientifique
Chelation and Cadmium Toxicity Mitigation
Potassium bis(2-hydroxyethyl)dithiocarbamate has been characterized as an effective chelating agent. Studies have shown its potential in mitigating cadmium toxicity, highlighting its application in reducing cytotoxic effects. For instance, the compound's ability to mediate the cytotoxic effects of cadmium in vitro upon concomitant administration has been emphasized, indicating its potential role in therapeutic interventions against heavy metal poisoning (Zhukalin et al., 2007). Another study evaluated the potency of potassium bis(2-hydroxyethyl)dithiocarbamate in rescuing human bone cells from cadmium toxicity, further solidifying its application in mitigating toxic effects of heavy metals (Judkins, Humphries, & Craig, 2014).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of potassium bis(2-hydroxyethyl)dithiocarbamate derivatives has been explored in several studies. Research has shown promising antifungal activity against a variety of pathogens, demonstrating its utility in the field of agricultural fungicides and possibly in pharmaceutical applications targeting fungal infections. For instance, derivatives of potassium bis(2-hydroxyethyl)dithiocarbamate exhibited substantial antifungal activity, outperforming commercial fungicides in some cases (Len et al., 1996). Furthermore, a study on synthesized potassium dithiocarbazinates highlighted their potent antifungal and antibacterial properties, indicating the broad spectrum of microbial resistance that can be targeted using these compounds (Beyzaei, Bahabadi, & Shahryari, 2020).
Analytical Chemistry and Metal Detection
Potassium bis(2-hydroxyethyl)dithiocarbamate has been utilized in analytical chemistry, particularly in the detection and quantification of metals. Its role as a derivatizing agent for the high-performance liquid chromatography (HPLC) determination of metals like cobalt, copper, mercury, and nickel has been documented. This application is crucial in environmental monitoring and industrial quality control, where accurate metal detection is essential (King & Fritz, 1987).
Synthesis of Metal Complexes
The compound has also been used in the synthesis of various metal complexes, which have their applications in catalysis, material science, and potentially in medicine. For example, the synthesis and characterization of phosphinogold(I) dithiocarbamate complexes demonstrated their activity against human cervical epithelioid carcinoma cells, indicating the potential of these complexes in anticancer treatments (Keter et al., 2014).
Propriétés
Numéro CAS |
23746-34-1 |
|---|---|
Nom du produit |
Potassium bis(2-hydroxyethyl)dithiocarbamate |
Formule moléculaire |
C5H10KNO2S2 |
Poids moléculaire |
219.4 g/mol |
Nom IUPAC |
potassium;N,N-bis(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NO2S2.K/c7-3-1-6(2-4-8)5(9)10;/h7-8H,1-4H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
JGNZPIJKQREYSO-UHFFFAOYSA-M |
SMILES |
C(CO)N(CCO)C(=S)[S-].[K+] |
SMILES canonique |
C(CO)N(CCO)C(=S)[S-].[K+] |
Autres numéros CAS |
23746-34-1 |
Numéros CAS associés |
1528-72-9 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



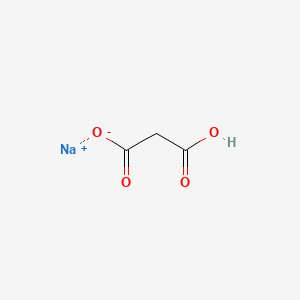
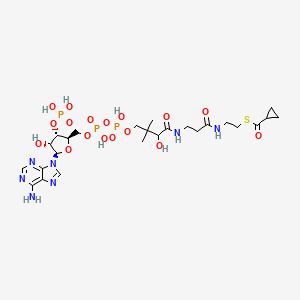
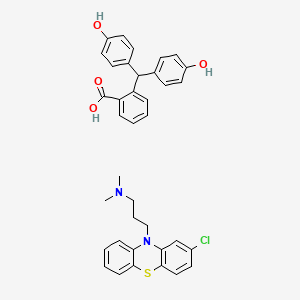
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol](/img/structure/B1262185.png)
![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1262187.png)
![(1R,9S,12S,15R,16E,18S,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1262188.png)
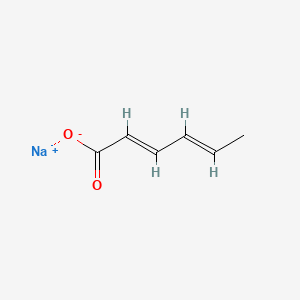
![sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262194.png)
![2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt](/img/structure/B1262195.png)
![2-[(1Z,3E)-5-carboxy-1-hydroxy-5-oxopenta-1,3-dienyl]benzoic acid](/img/structure/B1262196.png)

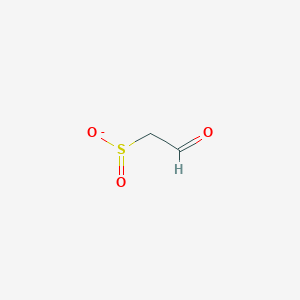
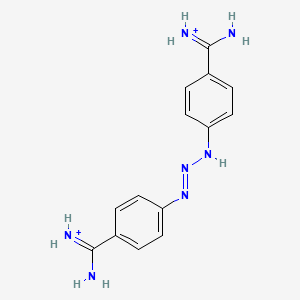
![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)